methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate
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Overview
Description
Methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate is an organic compound with the molecular formula C13H12F3NO3 It is characterized by the presence of a trifluoromethyl group, a benzoate ester, and an enamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with a trifluoromethyl ketone under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which is then stabilized by the trifluoromethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The enamine functionality can be oxidized to form corresponding imine or amide derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or amides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbon-fluorine bonds, leading to a variety of fluorinated derivatives.
Scientific Research Applications
Methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The enamine functionality can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(2E)-4-oxopent-2-en-2-yl]amino}benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}phenylacetate: Similar structure but with a phenylacetate ester instead of a benzoate ester.
Uniqueness
Methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and other specialty chemicals.
Properties
IUPAC Name |
methyl 2-[[(E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c1-8(7-11(18)13(14,15)16)17-10-6-4-3-5-9(10)12(19)20-2/h3-7,17H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQWLQSHXOEIQF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=CC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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